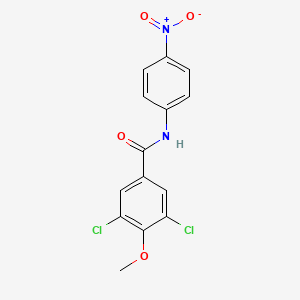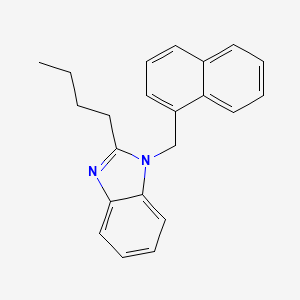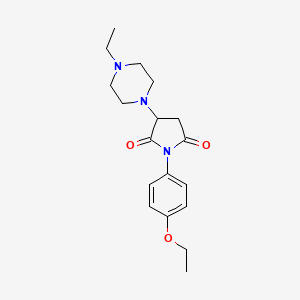
1-(5-bromo-2-furoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Descripción general
Descripción
1-(5-bromo-2-furoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BCNP, is a chemical compound that has gained attention in scientific research due to its potential in various applications. BCNP has been found to have promising properties in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-furoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in bacteria and fungi, leading to their death. In cancer cells, this compound has been found to induce apoptosis by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes in bacteria and fungi, leading to their death. In addition, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5-bromo-2-furoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its potential in the development of new drugs. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for the treatment of various diseases. In addition, the synthesis of this compound is relatively simple and can be carried out using readily available reagents.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood. In addition, further studies are needed to fully understand its biochemical and physiological effects. Furthermore, this compound may have limitations in terms of its stability and solubility, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. This will help to better understand how this compound works and its potential for the development of new drugs.
Another direction is to explore the potential of this compound in other fields, such as materials science and catalysis. This compound has been found to have potential in the development of new materials and as a catalyst in chemical reactions.
Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo. This will help to determine its potential as a therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential in various applications. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and its potential in other fields.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-furoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been studied extensively for its potential in medicinal chemistry. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O4/c16-14-4-3-13(24-14)15(21)19-7-5-18(6-8-19)11-2-1-10(17)9-12(11)20(22)23/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVHVKFQCKAPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B3929226.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929268.png)

![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3929278.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3929286.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)
![7-benzoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929309.png)

![2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3929311.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929322.png)
![3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929328.png)
![N-cyclopropyl-5-(1H-indazol-3-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3929332.png)